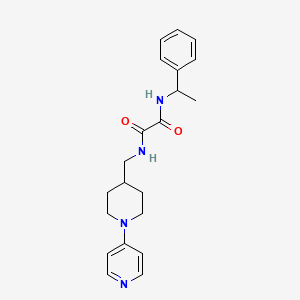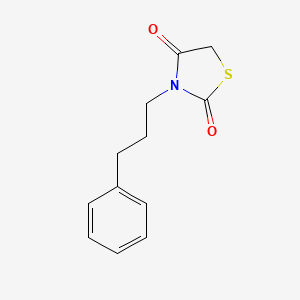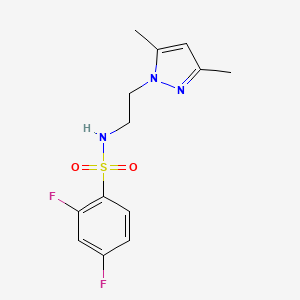
N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide, also known as PEPPO, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide acts as a selective dopamine D3 receptor antagonist, which means it blocks the activity of dopamine at this receptor site. This mechanism of action is crucial for its potential applications in various fields, including drug addiction, as dopamine is a key neurotransmitter involved in reward and motivation pathways in the brain.
Biochemical and Physiological Effects
N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has been shown to have several biochemical and physiological effects, including the inhibition of dopamine release in the brain, the reduction of drug-seeking behavior in animal models of drug addiction, and the improvement of cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is its selectivity for dopamine D3 receptors, which allows for more precise and targeted experiments. However, one of the limitations of N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is its relatively low potency compared to other dopamine D3 receptor antagonists, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide, including the development of more potent derivatives, the investigation of its potential applications in other fields, such as cancer research and immunology, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide and its potential implications for drug addiction and other neurological disorders.
合成方法
The synthesis of N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide involves a multi-step process that includes the reaction of 1-phenylethylamine with pyridine-4-carboxaldehyde to form 1-(pyridin-4-yl)-1-phenylethylamine. This intermediate is then reacted with 1-(4-chlorobutyl)-4-methylpiperazine to form N-(1-(pyridin-4-yl)-1-phenylethyl)-4-methylpiperazine. Finally, this compound is treated with oxalyl chloride to form N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide.
科学研究应用
N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has shown promising results as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In neuroscience, N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has been used to study the role of dopamine receptors in the brain and their potential implications in drug addiction. In drug discovery, N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
N'-(1-phenylethyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-16(18-5-3-2-4-6-18)24-21(27)20(26)23-15-17-9-13-25(14-10-17)19-7-11-22-12-8-19/h2-8,11-12,16-17H,9-10,13-15H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEOVQHCIGCBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide](/img/structure/B2843174.png)
![4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol](/img/structure/B2843175.png)


![N-[(2-chlorophenyl)methyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2843183.png)
![2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2843184.png)



![4-chlorophenyl 1-[1-(phenylsulfonyl)-1H-pyrazol-5-yl]ethyl ether](/img/structure/B2843188.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2843189.png)
![1-(2,4-Dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2843192.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(N-methylacetamido)phenyl]propanamide](/img/structure/B2843196.png)